molecular formula C15H20N4O2 B2861782 2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034374-60-0

2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2861782
CAS No.: 2034374-60-0
M. Wt: 288.351
InChI Key: USFGBKIRVBQBKH-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule characterized by its acetamide backbone, an ethoxy ether side chain, and a complex heteroaromatic head group featuring both pyrazole and pyridine rings . This specific molecular architecture, particularly the presence of a pyridine moiety, is often explored in medicinal chemistry for its potential to engage in hydrogen bonding and other key molecular interactions . Compounds with similar structural motifs, such as acetamides linked to nitrogen-containing heterocycles like pyrazoles, have been investigated as potential allosteric activators of glucokinase (GK), making them subjects of interest in metabolic disorder research . The structure-activity relationship (SAR) of such molecules is complex, with modifications on the acetamide chain, the pyrazole core, and the pyridine substituent significantly influencing the compound's biological activity, selectivity, and physicochemical properties . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-ethoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-21-11-15(20)17-7-8-19-12(2)9-14(18-19)13-5-4-6-16-10-13/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFGBKIRVBQBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C(=CC(=N1)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole-Based Acetamides with Varied Substituents

Physical Properties
  • Melting Points :
    • Compound 73 : 165–167°C
    • Compound 74 (4-fluorophenyl analog): 182–184°C
    • Compound 75 (4-chlorophenyl analog): 190–192°C
  • ¹H NMR Data :
    • The target compound’s pyridin-3-yl group would likely show aromatic protons at δ 8.5–9.0 ppm, similar to analogs in .

Complex Heterocyclic Acetamides

Bioactive Analogues
  • 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (9) : Exhibits AChE inhibition (IC₅₀ = 2.1 µM) and is commercially available for pharmacological studies .
  • N3-Acyl-N5-aryl-3,5-diaminoindazole analogs: Demonstrated anti-proliferative activity, with IC₅₀ values in the nanomolar range against cancer cell lines .

Substituent Effects on Activity and Solubility

  • Ethoxy Group : The ethoxy substituent in the target compound may enhance lipophilicity compared to polar groups (e.g., morpholine in ).
  • Halogenated Analogs : Chloro and fluoro substituents (e.g., ) improve metabolic stability but may reduce solubility.

Preparation Methods

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%)
1 Cyclocondensation Enaminone, pyridine-3-carbaldehyde, NH₂NH₂·HCl 78–85
2 N-Alkylation 1,2-Dibromoethane, K₂CO₃, DMF 70–75
3 Acylation 2-Ethoxyacetyl chloride, NH₃, THF 82–88

Mechanistic and Optimization Insights

  • Cyclocondensation : The reaction proceeds via Knoevenagel condensation between the enaminone and aldehyde, followed by hydrazine-induced cyclization. Polar solvents like ethanol enhance dipole interactions, accelerating the reaction.
  • N-Alkylation : DMF stabilizes the transition state through solvation, while excess K₂CO₃ neutralizes HBr byproducts, preventing side reactions.
  • Acylation : Low-temperature addition minimizes epimerization, and THF’s aprotic nature ensures efficient nucleophilic attack by the amine.

Characterization Data

  • IR (KBr) : 3290 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrazole C-N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 6.92 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (t, J=6.3 Hz, 2H, NCH₂), 2.41 (s, 3H, CH₃).
  • MS (EI) : m/z 343 [M+H]⁺.

Comparative Analysis of Methodologies

While the multicomponent approach offers atom economy, stepwise synthesis allows better control over regiochemistry. Alternative routes, such as Huisgen cycloaddition for pyrazole formation, were explored but resulted in lower yields (<60%) due to competing side reactions.

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